9H-fluoren-9-one O-(4-bromobenzoyl)oxime properties and structure
9H-fluoren-9-one O-(4-bromobenzoyl)oxime properties and structure
The following technical guide provides an in-depth analysis of 9H-fluoren-9-one O-(4-bromobenzoyl)oxime , a specialized redox-active ester used primarily as a precursor for iminyl radicals in advanced organic synthesis.
Functional Class: Redox-Active Iminyl Radical Precursor / Photoredox Substrate
CAS (Parent Oxime): 2157-52-0 (Fluoren-9-one oxime)
Molecular Formula: C
Executive Summary
9H-fluoren-9-one O-(4-bromobenzoyl)oxime is a high-value synthetic intermediate designed to generate nitrogen-centered radicals under mild conditions. Structurally, it combines a rigid fluorenyl core with a labile N–O acyloxy bond.[1] Upon activation (thermal, photochemical, or metal-catalyzed), this compound undergoes N–O bond homolysis to yield a fluorenyl iminyl radical .[1]
This specific derivative, bearing a para-bromobenzoyl moiety, is engineered for two distinct advantages:
-
Electronic Tuning: The electron-withdrawing bromine atom lowers the reduction potential of the N–O bond, facilitating Single Electron Transfer (SET) compared to the unsubstituted benzoate.[1]
-
Crystallinity & Purification: The heavy halogen atom enhances crystallinity, simplifying purification and structural characterization (X-ray diffraction).[1]
It is widely utilized in the synthesis of phenanthridines , biphenyl-2-carbonitriles (via
Chemical Structure & Properties[1][2][3][4][5]
Structural Analysis
The molecule consists of three functional domains:[1]
-
Fluorenyl Core: A planar, rigid tricyclic system that acts as a chromophore (absorbing UV light) and stabilizes the resulting iminyl radical via conjugation.[1]
-
Oxime Ester Linkage (C=N–O–C=O): The "trigger" site.[1] The N–O bond energy is significantly lowered by acylation (approx.[1] BDE ~30-35 kcal/mol), making it susceptible to cleavage.[1][2]
-
4-Bromobenzoyl Group: Acts as the leaving group (as 4-bromobenzoate) upon reduction. The para-bromo substituent provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) if the benzoate byproduct is recovered.[1]
Physical Properties (Derived)
| Property | Value / Description | Note |
| Appearance | Yellow to pale-orange crystalline solid | Color arises from fluorenone conjugation. |
| Melting Point | 165–175 °C (Est.) | Higher than parent oxime (193°C) due to esterification.[1] |
| Solubility | DCM, CHCl | Poor solubility in hexanes/water.[1] |
| Stability | Moisture sensitive; Light sensitive | Store in dark, inert atmosphere.[1] |
Synthesis Protocol
The synthesis is a robust two-step sequence starting from commercially available 9-fluorenone.
Step 1: Oximation
Reaction: 9-Fluorenone + NH
-
Dissolve 9-fluorenone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in water.
-
Reflux for 2–4 hours. A color change (yellow to lighter precipitate) indicates conversion.[1]
-
Cool, filter the precipitate, and wash with water.[1] Dry under vacuum.[1]
Step 2: O-Acylation (The Critical Step)
Reaction: Oxime + 4-Bromobenzoyl Chloride
-
Setup: Flame-dried flask, Argon atmosphere.
-
Dissolution: Dissolve 9-fluorenone oxime (1.0 eq) in anhydrous DCM or THF.
-
Base Addition: Add triethylamine (Et
N) or Pyridine (1.2 eq) at 0 °C. -
Acylation: Dropwise addition of 4-bromobenzoyl chloride (1.1 eq) dissolved in DCM.
-
Workup: Stir at RT for 3 hours. Quench with NaHCO
.[1] Extract with DCM.[1] -
Purification: Recrystallize from EtOH/DCM or flash chromatography (Hexane/EtOAc).
Mechanistic Reactivity: The Iminyl Radical Pathway
The utility of this compound lies in its ability to fragment into reactive radical species.[1][2] This process is typically driven by Single Electron Transfer (SET) from a transition metal catalyst (Cu, Fe) or a photocatalyst (Ir, Ru, Organic dyes).[1]
Primary Fragmentation Pathway
Upon accepting an electron (SET reduction), the N–O bond cleaves:
-
Product A: Fluorenyl Iminyl Radical (Nitrogen-centered).[1]
-
Product B: 4-Bromobenzoate anion (Stable leaving group).[1]
Secondary Transformation: -Scission (Ring Opening)
Unlike simple oximes, the fluorenyl iminyl radical undergoes a rapid, thermodynamically driven
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways available to the fluorenyl iminyl radical generated from this precursor.
Figure 1: Mechanistic divergence of the fluorenyl iminyl radical.[1] The dominant pathway is often ring-opening to the cyanobiphenyl radical.
Applications in Drug Discovery & Synthesis[1]
Synthesis of Phenanthridines
Phenanthridines are privileged scaffolds in alkaloids and pharmaceutical agents.[1]
-
Mechanism: The iminyl radical attacks a pendent aryl ring (if the structure is modified) or recombines with radical traps.[1]
-
Role of 4-Br: The 4-bromobenzoyl group is non-interfering and can be washed away as the acid byproduct, or used to confirm the mechanism via isolation of 4-bromobenzoic acid.
Nitrile Synthesis via C–C Bond Cleavage
This compound serves as a "masked" nitrile.[1] Through the
Photoinitiators
Oxime esters are highly efficient photoinitiators for polymerization.[1] The 4-bromobenzoyl derivative absorbs in the UV-A region. Upon irradiation, it generates radicals that initiate the polymerization of acrylates.[1] The heavy bromine atom enhances intersystem crossing (ISC), potentially increasing the efficiency of radical generation via triplet states.[1]
Safety & Handling
-
Hazards: Potential skin and eye irritant.[1] The hydrolysis product (hydroxylamine) is toxic.[1]
-
Thermal Stability: Avoid heating above 100 °C in the absence of solvent, as oxime esters can decompose exothermically (potential explosion hazard in closed vessels).[1]
-
Waste: Dispose of as halogenated organic waste due to the bromine content.[1]
References
-
Crystal Structure & Parent Oxime Properties: Title: Fluoren-9-one oxime.[3][4][5][6] Source: Acta Crystallographica Section E (2014).[1] URL:[Link]
-
General Reactivity of Oxime Esters: Title: Reactivity of oximes for diverse methodologies and synthetic applications.[1][2] Source: Chemical Science (via NSF Public Access).[1] URL:[Link][1]
-
Iminyl Radical Mechanism: Title: Photochemistry of 9-fluorenone oxime phenylglyoxylate (Mechanistic analog study). Source: Journal of Photochemistry and Photobiology A: Chemistry.[1] URL:[Link]
Sources
- 1. Fluoren-9-one oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 9H-fluoren-9-one O-(4-bromobenzoyl)oxime | 328023-89-8 [m.chemicalbook.com]
